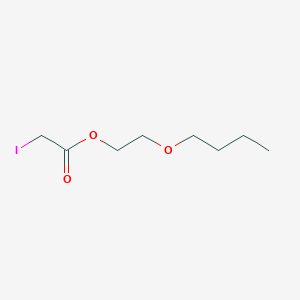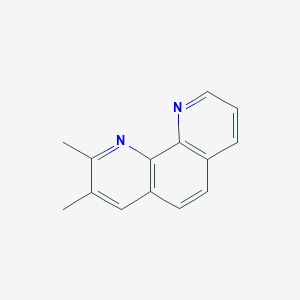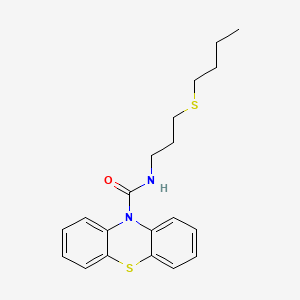![molecular formula C16H20N4O2Si B14639997 N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide CAS No. 55275-12-2](/img/structure/B14639997.png)
N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide is a chemical compound known for its unique structure and properties It contains a dimethylsilanediyl group linked to two oxy groups, which are further connected to dibenzenecarboximidamide moieties
Métodos De Preparación
The synthesis of N’,N’‘-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide typically involves the reaction of 3,3’-(dimethylsilanediyl)bis(N,N-dimethylaniline) with 2-formylterephthalic acid in acetic acid (AcOH) at elevated temperatures. The reaction is carried out in a sealed tube at 170°C for 12 hours . This method ensures the formation of the desired compound with high purity and yield.
Análisis De Reacciones Químicas
N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide has several scientific research applications:
Biology: The compound’s unique structure makes it useful in biological studies, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: The compound is utilized in the production of advanced materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide involves its interaction with molecular targets through its functional groups. The dimethylsilanediyl group provides stability and flexibility, while the dibenzenecarboximidamide moieties interact with various biological and chemical entities. These interactions can modulate pathways and processes, making the compound effective in its applications.
Comparación Con Compuestos Similares
N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide can be compared with similar compounds such as:
(2,2’-Dimethylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate): Another silane-based cross-linker used in polymer chemistry.
(2,2’-Methyl(phenyl)silanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate): A related compound with a phenyl group that offers different properties.
(2,2’-Diphenylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate): A compound with two phenyl groups, providing unique characteristics.
The uniqueness of N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide lies in its specific structure, which imparts distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
55275-12-2 |
|---|---|
Fórmula molecular |
C16H20N4O2Si |
Peso molecular |
328.44 g/mol |
Nombre IUPAC |
N'-[[[amino(phenyl)methylidene]amino]oxy-dimethylsilyl]oxybenzenecarboximidamide |
InChI |
InChI=1S/C16H20N4O2Si/c1-23(2,21-19-15(17)13-9-5-3-6-10-13)22-20-16(18)14-11-7-4-8-12-14/h3-12H,1-2H3,(H2,17,19)(H2,18,20) |
Clave InChI |
JOWWPIDDDFTNJW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(ON=C(C1=CC=CC=C1)N)ON=C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


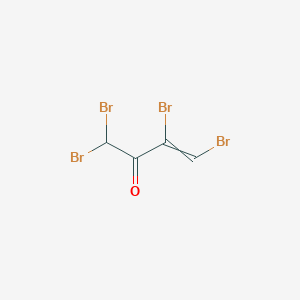
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
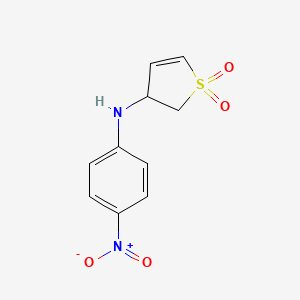
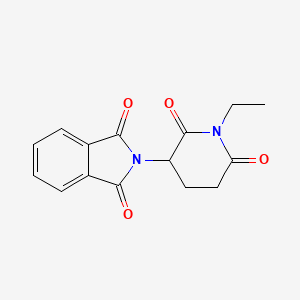
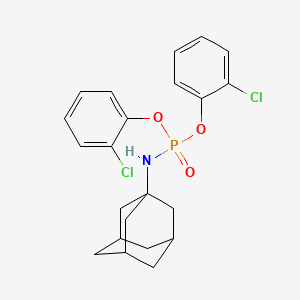
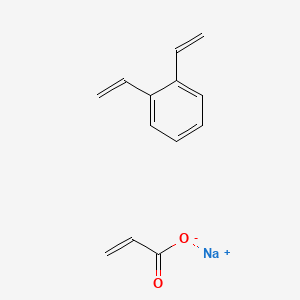
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
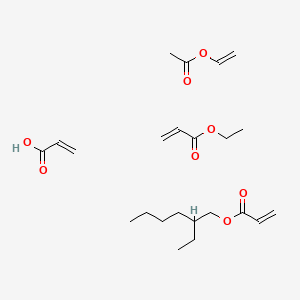
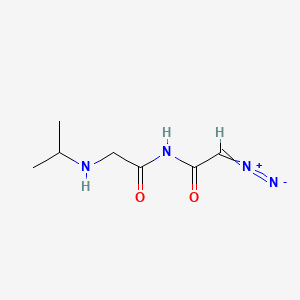
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
